7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine
Overview
Description
7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine is a useful research compound. Its molecular formula is C7H4F3N3 and its molecular weight is 187.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Reactions
- The synthesis of imidazo[1,2-c]pyrimidines has been a subject of interest in synthetic chemistry. For instance, the formation of imidazo[1,2-c]pyrimidines through the reaction of amino[1,2,3] triazolo[4,5-d]pyrimidine with chloroacetaldehyde, followed by ring opening in dilute hydrochloric acid, demonstrates the versatility of these compounds in chemical reactions (Sugimoto & Matsuura, 1977).
Application in Synthetic Chemistry
- Imidazo[1,2-a]pyrimidine has gained significant attention in synthetic chemistry through various methodologies like multicomponent reactions, condensation reactions, and cyclizations, demonstrating its importance in developing new chemosynthetic strategies and drug development due to its wide-ranging applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).
Biological Evaluations and Activities
The antimicrobial activity of certain imidazo[1,2-a]pyrimidines, with some compounds showing significant activity against various microorganisms, highlights the potential of these compounds in biological applications (Revanker, Matthews, & Robins, 1975; Revanker, Matthews, & Robins, 1976).
The synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines indicate their potential in the treatment of microbial infections. For example, 5-n-Octylaminoimidazo[1,2-a]pyrimidine exhibited significant activity against all tested microorganisms, suggesting its potential in antimicrobial therapies (Revanker et al., 1975; Revanker et al., 1976).
Chemical-Genetic Profiling
- The chemical-genetic profiling of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines revealed that they target essential, conserved cellular processes. This finding underscores the utility of these compounds in probing cell physiology and suggests that they can affect different cellular targets based on subtle structural variations (Yu et al., 2008).
Mechanism of Action
Target of Action
The primary targets of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine are kinetoplastid parasites, including Trypanosoma cruzi and T. brucei brucei . These parasites are responsible for neglected tropical diseases, which are significant public health concerns in Africa and South America .
Mode of Action
This compound interacts with its targets by inhibiting key enzymes and proteins. For instance, it has been used as a scaffold to develop covalent inhibitors, such as KRAS G12C inhibitors . These inhibitors bind covalently to their targets, leading to the inhibition of their function .
Biochemical Pathways
It’s known that the compound has a mode of action viaT. brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition, and enoyl acyl reductase inhibitions . These enzymes are involved in essential biochemical pathways in the parasites, and their inhibition disrupts the normal functioning of the parasites .
Pharmacokinetics
Similar compounds have shown pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the targeted parasites. For instance, in an acute mouse model of T. cruzi infection, the compound was effective in reducing the infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s efficacy can be affected by the physiological environment of the host organism, such as pH, temperature, and the presence of other biochemical substances.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety statements associated with it are H302, H315, H319, and H335, which advise avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .
Properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-c]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-3-6-11-1-2-13(6)4-12-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQOWXUEINFDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625327 | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425615-36-7 | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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